An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyanotetrahydro-4H-pyran, detailed experimental protocols for their determination, and insights into its role as a modulator of the Farnesoid X Receptor (FXR), a key target in metabolic and inflammatory diseases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Cyanotetrahydro-4H-pyran is essential for its application in synthesis, formulation, and biological screening. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -47 °C | |
| Boiling Point | 82-83 °C (at 10 Torr) | [2] |
| 224 °C (at 760 mmHg) | [3] | |
| Density | 1.0343 g/cm³ | [2] |
| ~0.944 g/mL | ||
| Refractive Index | 1.4521 | [2] |
Table 2: Solubility and Partitioning
| Property | Value | Reference |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Soluble in most organic solvents | |
| logP (Predicted) | 0.3 |
Table 3: Acid-Base Properties
| Property | Value | Reference |
| pKa (of α-proton) | ~31 (Estimated for aliphatic nitriles) | [4] |
| pKa (of protonated nitrile) | ~ -10.0 (Estimated for benzonitrile) | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reliable and reproducible research. This section details the methodologies for key experiments related to 4-Cyanotetrahydro-4H-pyran.
Synthesis of 4-Cyanotetrahydro-4H-pyran from Tetrahydropyran-4-carboxamide
This protocol describes a common laboratory-scale synthesis of the title compound.[2][5][6]
Materials:
-
Tetrahydropyran-4-carboxamide
-
Thionyl chloride (SOCl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL, 137 mmol) to tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).
-
Stir the reaction mixture under reflux for 4 hours.
-
Upon completion, carefully decant the reaction mixture onto ice.
-
Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily liquid.
Determination of Boiling Point
Apparatus:
-
Distillation apparatus (round-bottom flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of 4-Cyanotetrahydro-4H-pyran into the round-bottom flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus.
-
Gently heat the flask using the heating mantle or oil bath.
-
Record the temperature at which a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, a vacuum distillation setup is required.
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
Procedure:
-
Accurately weigh a clean, dry pycnometer.
-
Fill the pycnometer with 4-Cyanotetrahydro-4H-pyran, ensuring no air bubbles are present.
-
Insert the stopper and carefully wipe off any excess liquid.
-
Weigh the filled pycnometer.
-
Measure the temperature of the liquid.
-
Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).
Role in Drug Discovery: Farnesoid X Receptor (FXR) Modulation
4-Cyanotetrahydro-4H-pyran and its derivatives have been identified as modulators of the Farnesoid X Receptor (FXR).[2][6][7] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[8]
Farnesoid X Receptor (FXR) Signaling Pathway
The activation of FXR by a ligand, such as a derivative of 4-Cyanotetrahydro-4H-pyran, initiates a cascade of transcriptional events that regulate target gene expression. A simplified representation of this signaling pathway is depicted below.
Experimental Workflow for FXR Modulator Screening
The identification and characterization of novel FXR modulators typically involve a multi-step screening process. The following diagram illustrates a general workflow for such an assay.
A common primary screening method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding of the ligand to the FXR protein.[9] Hits from the primary screen are then subjected to dose-response studies to determine their potency (EC₅₀ or IC₅₀). Subsequently, cell-based reporter gene assays are employed to confirm the functional activity of the compounds in a cellular context.[9] Finally, the effect of lead compounds on the expression of FXR target genes, such as Small Heterodimer Partner (SHP) and Cholesterol 7α-hydroxylase (CYP7A1), is quantified using techniques like quantitative polymerase chain reaction (qPCR).[9]
Conclusion
4-Cyanotetrahydro-4H-pyran is a versatile chemical entity with well-defined physicochemical properties that make it a valuable tool in organic synthesis and medicinal chemistry. Its role as a scaffold for the development of Farnesoid X Receptor modulators highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
- 1. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanotetrahydro-4H-pyran CAS#: 4295-99-2 [amp.chemicalbook.com]
- 3. 4-Cyanotetrahydro-4H-pyran [myskinrecipes.com]
- 4. Acidity-basicity of nitriles [qorganica.es]
- 5. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Cyanotetrahydro-4H-pyran | 4295-99-2 [chemicalbook.com]
- 7. 4-Cyanotetrahydro-4H-pyran Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Progress and challenges of selective Farnesoid X Receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
